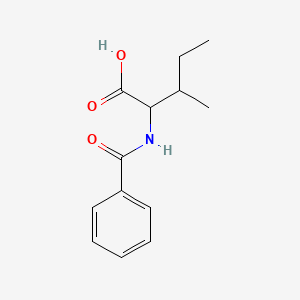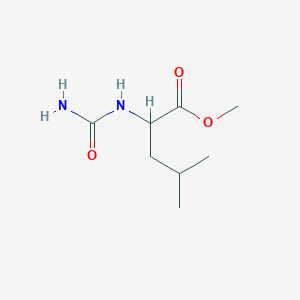
methyl 2-(carbamoylamino)-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(carbamoylamino)-4-methylpentanoate, also known as Methyl 2-carbamoyl-4-methylpentanoate or M2CMP, is a carboxylic acid derivative that has been studied for its potential applications in a variety of scientific fields. The compound has been found to have a wide range of biochemical and physiological effects and is being closely studied for its potential use in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
M2CMP has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology. It has been used as a substrate for enzyme assays, as a ligand in protein-protein interactions, and as a model compound to study the structure and function of enzymes. Additionally, it has been used to study the mechanism of action of drugs and to develop new drugs.
Wirkmechanismus
M2CMP has been found to interact with enzymes in a variety of ways. In some cases, it can act as a substrate for an enzyme, allowing the enzyme to catalyze a reaction. In other cases, it can bind to an enzyme and act as an inhibitor, preventing the enzyme from catalyzing a reaction. Additionally, it can bind to proteins and act as an allosteric activator or inhibitor, modulating the activity of the protein.
Biochemical and Physiological Effects
M2CMP has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to modulate the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. Additionally, it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
M2CMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biochemical and physiological effects are well-understood. Additionally, it is generally non-toxic and has a low cost. However, there are some limitations to its use. For example, it is not as effective as some other compounds in modulating enzyme activity, and its effects may not be as long-lasting as some other compounds.
Zukünftige Richtungen
There are several potential future directions for research on M2CMP. One potential avenue of research is to explore its potential use as a therapeutic agent. Additionally, further research could be conducted to explore its potential use as a substrate for enzyme assays and as a ligand in protein-protein interactions. Additionally, further research could be conducted to explore its potential use in drug development and to understand its mechanism of action in greater detail. Finally, further research could be conducted to explore its potential use as a model compound to study the structure and function of enzymes.
Synthesemethoden
M2CMP can be synthesized by the reaction of methyl 2-aminobutanoate and 4-methylpentanoic acid in the presence of a suitable catalyst, such as a tertiary amine. The reaction proceeds in a two-step process, in which the amine is first converted to an imine, which then reacts with the acid to form the desired product. This method is relatively simple and can be scaled up for industrial production.
Eigenschaften
IUPAC Name |
methyl 2-(carbamoylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)4-6(7(11)13-3)10-8(9)12/h5-6H,4H2,1-3H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBVOCPZHEMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

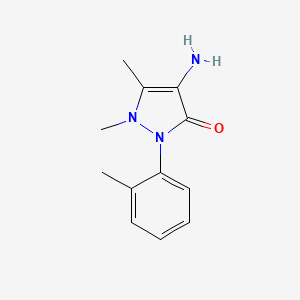
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
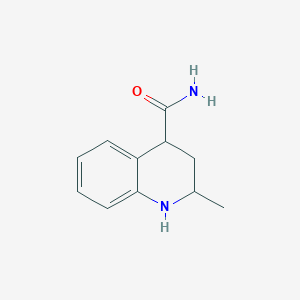

![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
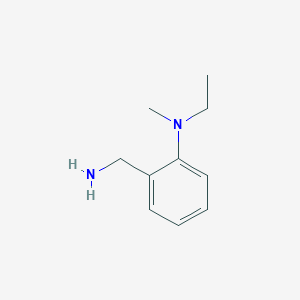
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
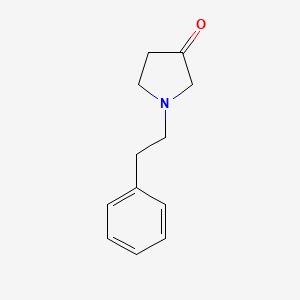
![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)
